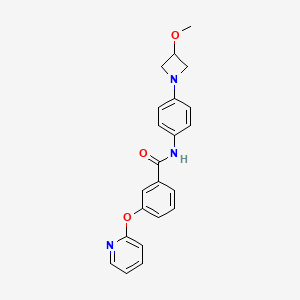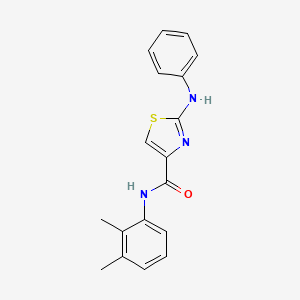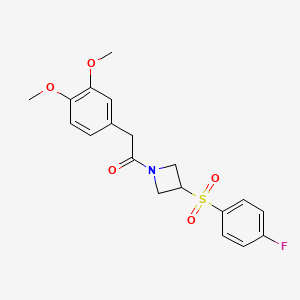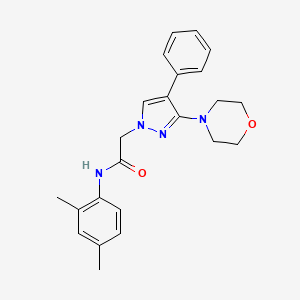
4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of morpholine and piperidine . It has been used as a reactant for the synthesis of selective adenosine A2A receptor antagonists .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthetic sequence commenced by reacting 2-thiouracil with substituted benzyl derivative to afford S-benzylated products .Physical And Chemical Properties Analysis
The empirical formula of a related compound, 4-(4-Piperidinyl)morpholine, is C9H18N2O and its molecular weight is 170.25 .Applications De Recherche Scientifique
Structural Analysis and Hydrogen Bonding
Hydrogen bonding and structural analysis of compounds involving morpholine derivatives, including 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)morpholine, have been extensively studied. Such compounds are part of proton-transfer complexes with notable hydrogen-bonding patterns and structural features. These studies highlight the importance of morpholine and similar nitrogenous compounds in forming stable molecular structures through hydrogen bonding, which is crucial in various chemical and pharmaceutical applications (Smith, Wermuth, & Sagatys, 2011).
Ionic Liquid Crystals
The creation of ionic liquid crystals using morpholinium cations signifies another research avenue. These compounds exhibit rich mesomorphic behavior, highlighting the versatility of morpholine derivatives in materials science, particularly in the development of new liquid crystal displays and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).
Antibacterial Applications
The modification of the antibiotic activity against multidrug-resistant strains by compounds such as 4-(Phenylsulfonyl) morpholine is an area of significant interest. This research demonstrates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics against resistant bacteria, an increasingly crucial area in the fight against antibiotic resistance (Oliveira et al., 2015).
Drug Metabolism and Pharmacokinetics
Studies on the metabolic fate of synthetic cannabinoid receptor agonists containing morpholine and piperidine structures provide insights into drug metabolism and pharmacokinetics. These investigations help in understanding how such compounds are processed in the body, aiding in the design of more effective and safer pharmaceutical agents (Richter et al., 2022).
Coordination Chemistry
The synthesis and characterization of dithiocarbamate complexes with morpholine derivatives underscore the relevance of these compounds in coordination chemistry. Such studies facilitate the development of new materials with potential applications in catalysis, magnetic materials, and more (Preti, Tosi, & Zannini, 1980).
Propriétés
IUPAC Name |
4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-12-15-5-2-14(16-12)22-13-3-6-17(7-4-13)23(19,20)18-8-10-21-11-9-18/h2,5,13H,3-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKHYGYNNOUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

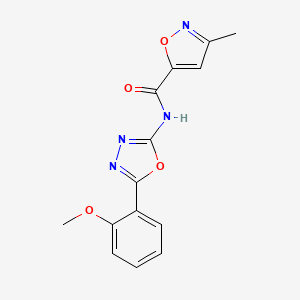
![[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2760677.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)
![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
